molecular formula C6H5N3O B2922698 5H-Pyrrolo[3,2-d]pyrimidin-4-ol CAS No. 1357580-90-5; 5655-01-6

5H-Pyrrolo[3,2-d]pyrimidin-4-ol

Cat. No.: B2922698
CAS No.: 1357580-90-5; 5655-01-6
M. Wt: 135.126
InChI Key: UWMXUDUWVFWJPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5H-Pyrrolo[3,2-d]pyrimidin-4-ol is a chemical compound belonging to the class of pyrrolopyrimidines, which are heterocyclic structures known for their close resemblance to purines . This scaffold is synthetically prepared and does not occur naturally, making it a valuable intermediate and core structure in medicinal chemistry and drug discovery research . The pyrrolo[3,2-d]pyrimidine core is of significant research interest as a purine isostere, leading to its exploration in the development of various therapeutic agents. Research on closely related halogenated pyrrolo[3,2-d]pyrimidine analogues has demonstrated promising antiproliferative activities against a range of cancer cell lines, including triple-negative breast cancer (MDA-MB-231), lymphocytic leukemia (L1210), and cervical adenocarcinoma (HeLa) cells . These studies highlight the potential of this chemical scaffold in the design of novel cytostatic and cytotoxic agents, with some derivatives functioning by inducing cell cycle arrest at the G2/M phase and triggering apoptosis . As a building block, this compound provides researchers with a versatile platform for further chemical modification and synthesis. This product is intended for Research Use Only and is not approved for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-6-5-4(1-2-7-5)8-3-9-6/h1-3,7H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWMXUDUWVFWJPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60971989
Record name 5H-Pyrrolo[3,2-d]pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60971989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5655-01-6
Record name 5H-Pyrrolo[3,2-d]pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60971989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5h Pyrrolo 3,2 D Pyrimidin 4 Ol and Its Derivatives

Strategies for Pyrrolo[3,2-d]pyrimidine Core Construction

The fundamental challenge in synthesizing pyrrolo[3,2-d]pyrimidines lies in the efficient fusion of the pyrrole (B145914) and pyrimidine (B1678525) rings. Two principal retrosynthetic strategies have traditionally dominated the field. sioc-journal.cn

Pyrrole Ring Formation from 5,6-Functionalized Pyrimidines

One of the primary strategies for assembling the pyrrolo[3,2-d]pyrimidine core involves constructing the pyrrole ring onto a pre-existing, suitably functionalized pyrimidine ring. sioc-journal.cn This approach typically utilizes 5,6-disubstituted pyrimidines as starting materials. For instance, a common method involves the condensation of a 6-aminopyrimidine bearing a reactive group at the 5-position, which can then undergo cyclization to form the fused pyrrole ring.

A notable example is the synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4-ol, a positional isomer of the title compound, which provides insight into this strategy. The process can start with the preparation of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol. google.com This intermediate, upon treatment with an acid such as hydrochloric acid, undergoes cyclization to form the pyrrolo[2,3-d]pyrimidin-4-ol. google.comchemicalbook.com Although this example illustrates the formation of the [2,3-d] isomer, similar principles are applied for the [3,2-d] system, where the starting pyrimidine would have appropriate functional groups at the 5- and 6-positions to direct the cyclization accordingly.

However, a significant drawback of these methods is that they often require multiple synthetic steps and may involve starting materials with less common functional groups, sometimes leading to poor yields. sioc-journal.cnnih.gov Furthermore, the substituents on the pyrrole ring must be introduced before its formation, which can limit the exploration of diverse analogs at a later stage. nih.gov

Pyrimidine Ring Formation from Substituted Pyrroles

The alternative and equally important strategy involves the construction of the pyrimidine ring onto a pre-existing pyrrole scaffold. sioc-journal.cn This approach typically starts with a pyrrole derivative functionalized at adjacent positions, which can then be elaborated to form the six-membered pyrimidine ring.

This method often provides a more direct route to certain substituted pyrrolo[3,2-d]pyrimidines. For example, early research in the late 1970s established foundational methods for constructing these fused systems from 2,3-dicarboxypyrrole starting materials. More advanced techniques have since been developed. For instance, the reaction of methyl[(N-benzoyl-S-methylisothiocarbamoyl)amino]-1H-pyrrole-2-carboxylate can selectively form pyrrolo[3,2-d]pyrimidines. acs.org

While this approach offers advantages in certain contexts, it can also be hampered by the availability and stability of the required substituted pyrrole precursors.

Advanced Synthetic Approaches to 5H-Pyrrolo[3,2-d]pyrimidin-4-ol Analogs

To overcome the limitations of traditional methods, researchers have developed more sophisticated and efficient synthetic strategies. These advanced approaches often involve cascade or domino reactions and the use of metal catalysis to construct the desired heterocyclic framework with greater complexity and diversity in a more streamlined fashion.

Cascade Alkyne–Isocyanide [3+2] Cycloaddition/Boulton-Katritzky Rearrangement/Ring Expansion Processes

A novel and powerful strategy for the synthesis of pyrrolo[3,2-d]pyrimidin-4-ones involves a cascade reaction sequence. sioc-journal.cn This method utilizes a [3+2] cycloaddition between an alkyne and an isocyanide, followed by a Boulton-Katritzky rearrangement and a subsequent ring expansion. sioc-journal.cndntb.gov.ua

The process begins with the reaction of isoxazole-derived propiolamides with isocyanides. sioc-journal.cn This reaction is typically catalyzed by a copper(I) salt, such as CuI, in the presence of a base like cesium carbonate (Cs2CO3). sioc-journal.cn The initial alkyne-isocyanide [3+2] cycloaddition occurs at room temperature, followed by heating to induce the Boulton-Katritzky rearrangement and ring expansion, ultimately affording the desired pyrrolo[3,2-d]pyrimidin-4-one products in good yields. sioc-journal.cn A key feature of this method is the formation of an unstable spirocyclic intermediate via the Boulton-Katritzky rearrangement, which then spontaneously undergoes ring expansion through acyl migration to form the fused heterocyclic system. sioc-journal.cn This approach has been shown to tolerate a variety of isoxazole-derived propiolamides and isocyanides, making it a versatile tool for creating structurally diverse pyrrolo[3,2-d]pyrimidin-4-ones. sioc-journal.cn

Table 1: Reaction Conditions for Cascade Synthesis of Pyrrolo[3,2-d]pyrimidin-4-ones

ParameterCondition
Catalyst CuI
Base Cs2CO3
Solvent Toluene/DMF (1:3, V:V)
Cycloaddition Temperature Room Temperature
Rearrangement/Ring Expansion Temperature 110 °C
Data sourced from a study on the cascade synthesis of pyrrolo[3,2-d]pyrimidin-4-ones. sioc-journal.cn

Domino C–N Coupling/Hydroamination Reactions

Another advanced synthetic route is the domino C–N coupling/hydroamination reaction, which provides an efficient pathway to pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones. beilstein-journals.orgbeilstein-journals.orgnih.gov This methodology begins with readily available alkynylated uracils, which are reacted with anilines. beilstein-journals.orgnih.gov

The process typically involves a Sonogashira-Hagihara reaction to introduce the alkyne moiety, followed by a one-pot process that combines a Buchwald-Hartwig coupling with a hydroamination step. beilstein-journals.orgnih.gov The optimization of reaction conditions is crucial for the success of this domino reaction. For instance, the choice of palladium catalyst and ligand is critical. While initial experiments with Pd(OAc)2 and XPhos gave low yields, further screening of ligands can significantly improve the outcome. nih.gov This method allows for the incorporation of various functional groups, leading to a diverse range of products. beilstein-journals.orgnih.gov

Table 2: Optimization of Domino C-N Coupling/Hydroamination Reaction

CatalystLigandBaseSolventTemperatureTime (h)Yield (%)
Pd(OAc)2 (5 mol %)XPhos (5 mol %)K3PO4 (3 equiv)DMA100 °C1515
Data from the optimization study for the reaction of 3a with p-toluidine (B81030) to give pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione 4a. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, and the construction of pyrrolo[3,2-d]pyrimidine derivatives is no exception. beilstein-journals.orgresearchgate.net These reactions allow for the late-stage introduction of substituents onto the heterocyclic core, which is highly advantageous for creating libraries of analogs for structure-activity relationship studies. nih.gov

Various types of palladium-catalyzed cross-coupling reactions are employed, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. nih.gov For example, the Suzuki-Miyaura coupling can be used to introduce aryl groups at the C7 position of the pyrrolo[3,2-d]pyrimidine scaffold. This is typically achieved by reacting a 7-bromo-substituted pyrrolo[3,2-d]pyrimidine with a phenylboronic acid in the presence of a palladium catalyst like Pd(PPh3)4 and a base such as Na2CO3.

Similarly, Sonogashira coupling can be used to introduce alkynyl groups. An efficient synthesis of the 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one system has been demonstrated through the palladium-catalyzed cross-coupling of 4-iodo-6-methoxy-5-nitropyrimidine (B13094112) with trimethyl(tributylstannylethynyl)silane, followed by the construction of the annulated pyrrole ring. rsc.org

The reactivity of the halogen atoms on the pyrimidine ring can be influenced by the presence of the fused pyrrole ring, sometimes making substitution reactions more challenging than on a simple pyrimidine. nih.gov However, the versatility of palladium catalysis often allows for high yields and broad substrate scope. nih.gov

Table 3: Examples of Palladium-Catalyzed Cross-Coupling Reactions for Pyrrolo[3,2-d]pyrimidine Synthesis

Reaction TypeReactantsCatalystProduct
Suzuki-Miyaura Coupling 7-bromo-5H-pyrrolo[3,2-d]pyrimidine, Phenylboronic acidPd(PPh3)47-phenyl-5H-pyrrolo[3,2-d]pyrimidine derivative
Sonogashira Coupling 4-iodo-6-methoxy-5-nitropyrimidine, Trimethyl(tributylstannylethynyl)silanePalladium catalyst4-trimethylsilylethynylpyrimidine derivative
Buchwald-Hartwig Amination Halogenated pyrrolo[3,2-d]pyrimidine, AminePalladium catalystAminated pyrrolo[3,2-d]pyrimidine derivative
This table summarizes typical palladium-catalyzed cross-coupling reactions used in the synthesis of pyrrolo[3,2-d]pyrimidine derivatives, based on information from various sources. nih.govrsc.org

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone in the synthesis of 4-substituted pyrrolo[3,2-d]pyrimidine derivatives. This reaction typically involves the displacement of a leaving group, most commonly a halogen, from the C4 position of the pyrimidine ring by a nucleophile.

A robust method for synthesizing 4,5,7-trisubstituted pyrrolo[3,2-d]pyrimidines utilizes an SNAr reaction as a key step. nih.gov The synthesis starts from 7-nitro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one, which is chlorinated using phosphorus(V) oxychloride to yield 4-chloro-7-nitro-5H-pyrrolo[3,2-d]pyrimidine. To facilitate the subsequent SNAr reaction, the pyrrole nitrogen is protected, for example, with a 2-(trimethylsilyl)ethoxymethyl (SEM) group. With the nitrogen protected, the displacement of the chloride at the C4 position with various nucleophiles, such as 4-phenylphenol, proceeds smoothly at room temperature to give high yields of the corresponding 4-substituted product. nih.gov

The reactivity of the pyrrolopyrimidine system towards SNAr can be influenced by the electronic nature of the fused pyrrole ring. The presence of the additional ring can sometimes make the substitution reaction more challenging compared to simpler 2-halopyrimidines. nih.gov However, appropriate protection of the pyrrole nitrogen enhances the electrophilicity of the C4 position, facilitating the nucleophilic attack. nih.gov

The versatility of the SNAr reaction is further demonstrated in the synthesis of various derivatives where the bromine atom at the 7-position of 7-bromo-5H-pyrrolo[3,2-d]pyrimidine can be substituted by nucleophiles like amines, thiols, or alkoxides.

Table 1: Examples of SNAr Reactions in Pyrrolo[3,2-d]pyrimidine Synthesis

Starting MaterialNucleophileProductReaction ConditionsYield (%)Reference
4-chloro-7-nitro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[3,2-d]pyrimidine[1,1'-biphenyl]-4-ol4-([1,1'-biphenyl]-4-yloxy)-7-nitro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[3,2-d]pyrimidineK₂CO₃, DMF, room temp, 5.0 hHigh nih.gov
4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidineAniline4-anilino-5-methyl-5H-pyrrolo[3,2-d]pyrimidineReflux74

Reductive Amination and N-Alkylation Strategies

Reductive amination is a powerful and controlled method for introducing substituents to the nitrogen atoms of the pyrrolo[3,2-d]pyrimidine scaffold, avoiding the over-alkylation issues often seen with direct alkylation. nih.govmasterorganicchemistry.com This two-step process involves the formation of an imine or enamine intermediate followed by its reduction to the corresponding amine. masterorganicchemistry.com

In the synthesis of 4,5,7-trisubstituted pyrrolo[3,2-d]pyrimidines, a one-pot reduction of a nitro group at the C7 position to an amino group, followed by in situ reductive amination with an aldehyde, is a highly efficient strategy. nih.gov This reaction, typically carried out under a hydrogen atmosphere with a palladium on activated charcoal catalyst, allows for the introduction of diverse substituents at the C7-amino position. nih.gov

N-alkylation strategies are also employed to further functionalize the pyrrolo[3,2-d]pyrimidine core. For instance, the nitrogen at the C4 position can be protected with a benzyl (B1604629) (Bn) group, which can survive reductive hydrogenation conditions used for modifying other parts of the molecule. This Bn group can later be removed under acidic conditions at elevated temperatures. nih.gov N-alkylation of a protected intermediate, such as with trans-tert-butyl (4-(bromomethyl)cyclohexyl)carbamate, proceeds smoothly to introduce larger, functionalized alkyl groups. nih.gov

Table 2: Examples of Reductive Amination and N-Alkylation

Starting MaterialReagentsProductReaction TypeReference
4-([1,1'-biphenyl]-4-yloxy)-7-amino-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[3,2-d]pyrimidineAldehyde, H₂, Pd/C7-Alkylamino derivativeReductive Amination nih.gov
4-(benzylamino)-7-nitro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[3,2-d]pyrimidinetrans-tert-butyl (4-(bromomethyl)cyclohexyl)carbamate4-(benzylamino)-5-((2-(trimethylsilyl)ethoxy)methyl)-7-nitro-5H-pyrrolo[3,2-d]pyrimidine with N-alkylated side chainN-Alkylation nih.gov

Green Chemistry and Sustainable Synthetic Routes

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like this compound to develop more environmentally friendly and efficient processes.

β-Cyclodextrin Catalysis in Aqueous Media

β-Cyclodextrin, a macrocyclic oligosaccharide, has emerged as a versatile and eco-friendly catalyst for various organic reactions in aqueous media. mdpi.comresearchgate.net Its hydrophobic inner cavity can encapsulate reactant molecules, bringing them into close proximity and facilitating the reaction, while its hydrophilic exterior ensures solubility in water. mdpi.com

While direct examples of β-cyclodextrin catalysis for this compound are not prevalent in the provided search results, its application in the synthesis of related pyrimidine-fused heterocycles, such as pyrano[2,3-d]pyrimidines, highlights its potential. researchgate.netresearchgate.net For instance, the synthesis of pyrano[2,3-d]pyrimidine scaffolds has been achieved through a one-pot, three-component reaction of an aryl aldehyde, malononitrile, and barbituric acid using β-cyclodextrin as a catalyst in water at 80 °C. researchgate.net This approach offers advantages like mild reaction conditions, simple work-up, and the use of a biodegradable and recyclable catalyst. nih.gov The mechanism often involves the formation of an inclusion complex between the aldehyde and β-cyclodextrin, which enhances its reactivity. mdpi.com

Industrial Optimization and Scalability Considerations

For a synthetic route to be industrially viable, factors such as cost of starting materials, reaction efficiency, ease of purification, and scalability must be considered. The development of robust, high-yielding, solution-phase syntheses is crucial for the large-scale production of pyrrolo[3,2-d]pyrimidine derivatives. nih.gov

An efficient approach for the synthesis of 4,5,7-trisubstituted pyrrolo[3,2-d]pyrimidines that allows for the late-stage introduction of diverse substituents is highly desirable for creating libraries of analogues for drug discovery programs. nih.gov This strategy, which starts from a common pyrrolopyrimidine core and introduces functionality in the final steps, is often more cost-effective and timely than methods that build the heterocyclic system from scratch with pre-installed substituents. nih.gov The use of one-pot reactions, such as the reduction/reductive amination sequence, further enhances the efficiency and scalability of the process by reducing the number of intermediate isolation and purification steps. nih.gov

Precursor Chemistry and Intermediate Transformations

The choice of precursors and the strategic transformation of intermediates are critical for the successful synthesis of complex heterocyclic systems like this compound.

Role of Chloro-Substituted Pyrrolopyrimidines as Intermediates

Chloro-substituted pyrrolopyrimidines are key intermediates in the synthesis of a wide array of this compound derivatives. nih.govnih.gov The chlorine atom, typically at the C4 position, serves as an excellent leaving group for nucleophilic aromatic substitution reactions, as discussed previously. nih.gov

The synthesis of these chloro-intermediates often begins with the corresponding hydroxypyrimidine. For example, 4-chloro-5H-pyrrolo[3,2-d]pyrimidine is prepared by the chlorination of this compound. nih.gov Similarly, in the synthesis of more complex derivatives, 4-chloro- and 2,4-dichloro-5-(β-chloroethyl)pyrimidine analogs are generated from the corresponding hydroxyethylpyrimidine precursors. These chloro-derivatives are then reacted with various amines to form 4-alkyl(aryl)amino-5-(β-chloroethyl)pyrimidines, which can subsequently be cyclized to form pyrrolo[2,3-d]pyrimidine structures. rsc.org

The reactivity of the chloro-substituent allows for the introduction of a wide range of functional groups, making these intermediates highly valuable for generating structural diversity in the final products.

Transformations from Amino- and Methoxy-Substituted Precursors

The conversion of functionalized pyrrolo[3,2-d]pyrimidines serves as a crucial strategy for accessing the this compound core structure, also known by its tautomeric name, 9-deazahypoxanthine. Key among these methods are the transformations starting from precursors bearing amino or methoxy (B1213986) groups at the C4 position. These approaches leverage well-established reactions in heterocyclic chemistry to efficiently install the desired 4-hydroxyl group.

Transformations from Amino-Substituted Precursors

The conversion of 4-amino-5H-pyrrolo[3,2-d]pyrimidine (9-deazaadenine) and its derivatives into the corresponding 4-ol (or 4-oxo) analogues is typically achieved through diazotization followed by hydrolysis. This classic transformation involves treating the 4-amino compound with a source of nitrous acid, commonly generated in situ from sodium nitrite (B80452) and a strong mineral acid like sulfuric or hydrochloric acid, at low temperatures.

General Reaction Scheme for Diazotization

Starting Material Reagents Intermediate Product

Transformations from Methoxy- and Benzyloxy-Substituted Precursors

An alternative and often high-yielding route to this compound involves the dealkylation of 4-alkoxy precursors, such as 4-methoxy or 4-benzyloxy derivatives. The ether linkage at the C4 position can be cleaved under strong acidic conditions. Reagents like hydrobromic acid (HBr) or hydroiodic acid (HI) are particularly effective for this transformation.

The reaction mechanism involves the protonation of the ether oxygen, followed by nucleophilic attack by the halide ion, leading to the cleavage of the alkyl-oxygen bond and formation of the 4-hydroxy product. The use of a benzyloxy group as a protecting group for the 4-hydroxyl function is common, as it can be readily removed by acidolysis or catalytic hydrogenation. For instance, the deprotection of a 4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine derivative by heating with concentrated hydrobromic acid provides the desired 4-hydroxy compound efficiently. nih.gov

Detailed Research Findings for Debenzylation

Precursor Reagent Conditions Product Yield Reference

Computational and Theoretical Investigations of 5h Pyrrolo 3,2 D Pyrimidin 4 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules like 5H-pyrrolo[3,2-d]pyrimidin-4-ol. These computational methods provide deep insights into the electronic structure, stability, and reactivity of the molecule, guiding further experimental research.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For pyrrolo[2,3-d]pyrimidine derivatives, DFT calculations are employed to optimize the molecular geometry and to analyze various electronic properties. These calculations can establish structure-activity correlations and predict the pharmacokinetic behavior of related compounds.

By using specific functionals and basis sets, researchers can accurately model geometric parameters. The insights gained from DFT help in understanding the stability and reactivity of the pyrrolopyrimidine scaffold, which is crucial for designing new derivatives with desired biological activities.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy and distribution of these orbitals are critical in determining the chemical reactivity and kinetic stability of a compound.

The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is an important parameter; a smaller energy gap suggests higher reactivity. For pyrrolo[2,3-d]pyrimidine derivatives, FMO analysis helps to elucidate their reaction mechanisms and potential interactions with biological targets.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting how it will interact with other molecules. libretexts.org The MEP map illustrates the electrostatic potential on the electron density surface, using a color scale to denote different charge regions. libretexts.orguni-muenchen.de

Typically, red indicates regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. wuxiapptec.com For the this compound scaffold, an MEP map would reveal the most likely sites for hydrogen bonding and other non-covalent interactions, which is essential information for drug design and understanding ligand-receptor binding. wuxiapptec.com

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are indispensable in modern drug discovery for predicting how a ligand, such as a this compound derivative, will interact with its biological target.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein.

Studies on various pyrrolo[3,2-d]pyrimidine derivatives have utilized molecular docking to understand their interactions with key biological targets, such as protein kinases. For instance, derivatives have been docked into the active sites of Janus kinase 1 (JAK1), Janus kinase 2 (JAK2), and cyclin-dependent kinase 4 (CDK4), revealing promising binding affinities and interactions. researchgate.net Similarly, docking studies have been performed on pyrrolo[3,2-d]pyrimidine compounds targeting Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), augmenting the understanding of their antiproliferative activity. nih.gov These simulations are crucial for the rational design of new, more potent inhibitors. nih.govnih.gov

Table 1: Examples of Molecular Docking Studies on Pyrrolopyrimidine Derivatives

Compound Class Target Protein(s) Key Findings
Pyrrolo[3,2-d]pyrimidine derivatives Kinase Insert Domain Receptor (KDR) Docking identified the bioactive conformation, guiding 3D-QSAR studies. nih.gov
Pyrrolo[3,2-d]pyrimidine derivatives Serine Hydroxymethyltransferase 2 (SHMT2) Molecular modeling was used to design novel inhibitors targeting mitochondrial metabolism. nih.govnih.gov
Amide-functionalized Pyrrolo-pyrimidine derivatives Janus Kinase 1 (JAK1), Janus Kinase 2 (JAK2), Cyclin-dependent Kinase 4 (CDK4) Docking revealed promising binding affinities, particularly for derivatives with heterocyclic substitutions. researchgate.netbenthamdirect.com
Fused Pyrrolo[3,2-d]pyrimidines Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2) Docking into active sites helped to explain the potent anticancer activity observed. nih.gov
Pyrrolo[2,3-d]pyrimidine derivatives p21-activated kinase 4 (PAK4) Simulations elucidated binding modes and inhibitory mechanisms, highlighting interactions with the hinge region. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are aimed at finding a mathematical relationship between the chemical structure and the biological activity of a series of compounds. dmed.org.ua By calculating various molecular descriptors (e.g., steric, electronic, hydrophobic), QSAR models can predict the activity of new, unsynthesized compounds, thus saving time and resources in the drug discovery process. uran.uamdpi.com

For pyrrolo[3,2-d]pyrimidine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.gov In one study targeting the KDR kinase, CoMFA and CoMSIA models were built based on an alignment rule derived from molecular docking. nih.gov These models yielded statistically significant results, indicating their robustness and predictive power for designing new potent KDR inhibitors. nih.gov 2D-QSAR studies have also been employed on related pyrimidine (B1678525) fused ring systems to develop predictive models for anti-inflammatory activity. nih.gov

Table 2: Statistical Parameters of a 3D-QSAR Study on Pyrrolo[3,2-d]pyrimidine Derivatives as KDR Inhibitors nih.gov

Model q² (cross-validated r²) r² (non-cross-validated r²) r²_pred (predictive r²)
CoMFA 0.542 0.912 0.913
CoMSIA 0.552 0.955 0.897
Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a prominent 3D-Quantitative Structure-Activity Relationship (3D-QSAR) technique used to correlate the biological activity of a set of molecules with their 3D shape and electrostatic characteristics. The primary goal of CoMFA is to generate a predictive model that can guide the design of new compounds with enhanced potency.

In a study performed on a series of 52 pyrrolo[3,2-d]pyrimidine derivatives as Kinase Insert Domain Receptor (KDR) inhibitors, a CoMFA model was developed to understand the structural requirements for inhibitory activity. nih.govnih.gov The molecules were aligned, and their steric and electrostatic interaction energies with a probe atom were calculated on a 3D grid. The resulting data was analyzed using Partial Least Squares (PLS) to build a statistical model.

The CoMFA model produced statistically significant results, indicating its reliability and predictive power. nih.gov The key statistical parameters are summarized in the table below.

ParameterValueDescription
q² (Cross-validated correlation coefficient)0.542Indicates the internal predictive ability of the model. A value > 0.5 is considered good.
r² (Non-cross-validated correlation coefficient)0.912Represents the correlation between the experimental and predicted activities for the training set.
r²_pred (Predictive correction coefficient)0.913Measures the predictive power of the model for an external test set of compounds.

The visual output of the CoMFA, in the form of 3D contour maps, provided insights into the structure-activity relationship. The steric field map indicated regions where bulky substituents would increase or decrease activity, while the electrostatic map highlighted areas where positive or negative charges were favorable for enhancing the inhibitory potential of the compounds. These findings serve as a valuable guide for the rational design of new, more potent KDR inhibitors based on the pyrrolo[3,2-d]pyrimidine scaffold. nih.gov

Comparative Molecular Similarity Index Analysis (CoMSIA)

Comparative Molecular Similarity Index Analysis (CoMSIA) is another advanced 3D-QSAR method that complements CoMFA. It evaluates molecular similarity based on five different physicochemical properties: steric, electrostatic, hydrophobic, and hydrogen bond donor and acceptor fields. CoMSIA uses a Gaussian-type function, which avoids some of the singularities at atomic positions present in CoMFA, often resulting in more easily interpretable contour maps. mdpi.com

For the same set of pyrrolo[3,2-d]pyrimidine derivatives studied as KDR inhibitors, a CoMSIA model was also constructed. nih.govnih.gov This model provided a more detailed understanding of the intermolecular interactions modulating the inhibitory activities.

The CoMSIA model demonstrated robust statistical performance, confirming its validity and predictive capability. nih.gov The key statistical metrics are presented below.

ParameterValueDescription
q² (Cross-validated correlation coefficient)0.552Measures the internal predictive power of the model.
r² (Non-cross-validated correlation coefficient)0.955Shows the correlation between experimental and predicted activities for the training set.
r²_pred (Predictive correction coefficient)0.897Indicates the model's ability to predict the activity of an external test set.

The CoMSIA contour maps offered a comprehensive view of the structural requirements for potent KDR inhibition. nih.gov The maps detailed specific regions around the molecular scaffold where steric bulk, positive or negative charges, hydrophobic groups, and hydrogen bond donors or acceptors would be beneficial or detrimental to the biological activity. Together, the CoMFA and CoMSIA models provide a powerful tool to guide the design and optimization of new pyrrolo[3,2-d]pyrimidine-based inhibitors. nih.govconsensus.app

Computational Approaches for Synthetic Route Optimization (e.g., Reaction Path Search Methods)

While experimental organic synthesis remains the cornerstone of chemical production, computational methods are increasingly used to design and optimize synthetic routes. These approaches, often falling under the umbrella of Computer-Assisted Synthesis Design (CASD), aim to identify the most efficient, cost-effective, and sustainable pathways to a target molecule like this compound.

Reaction path search methods are a key component of CASD. These algorithms explore a vast network of known chemical reactions to connect commercially available starting materials to the desired product through a series of viable steps. frontiersin.org Programs like Chematica use a network-searching approach, considering factors such as the cost of starting materials and the "popularity" or reliability of reactions to score and rank potential pathways. frontiersin.org

For a nitrogen heterocycle like this compound, a computational approach would begin with a retrosynthetic analysis, breaking the target molecule down into simpler precursors. The software would then search its extensive reaction database to find established methods for constructing the fused pyrrolopyrimidine core. This could involve identifying key bond-forming reactions, such as annulation or cyclization strategies, that have been successfully applied to similar heterocyclic systems. nih.govacs.org

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By partitioning the crystal electron density, it defines a unique surface for a molecule, which allows for the exploration of how neighboring molecules interact. This technique is invaluable for understanding the crystal packing, stability, and physicochemical properties of solid-state materials like this compound.

The Hirshfeld surface is often mapped with properties like d_norm, which highlights regions of close intermolecular contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii sum, signifying strong interactions like hydrogen bonds, while blue regions represent longer contacts. mdpi.com

For a molecule like this compound, which contains hydrogen bond donors (-OH, -NH) and acceptors (N atoms, C=O), a Hirshfeld analysis would be expected to reveal the significance of hydrogen bonding in the crystal structure. Based on analyses of similar pyrimidine and pyrrole-containing heterocycles, the most prominent interactions would likely be O···H, N···H, and H···H contacts. nih.govmdpi.comnih.gov

A hypothetical breakdown of intermolecular contacts for this compound, based on data from related structures, is presented below.

Intermolecular Contact TypeHypothetical Contribution (%)Description of Interaction
H···H~40-50%Represents van der Waals forces and is typically the largest contributor due to the abundance of hydrogen atoms on the molecular surface.
O···H / H···O~15-25%Indicates strong hydrogen bonding involving the hydroxyl group and pyrimidine nitrogen atoms. These appear as distinct "spikes" on the 2D fingerprint plot.
N···H / H···N~10-20%Corresponds to hydrogen bonds involving the pyrrole (B145914) NH group and pyrimidine nitrogen atoms, crucial for stabilizing the crystal packing.
C···H / H···C~10-15%Represents weaker C-H···π or other van der Waals interactions.
C···C~3-5%Suggests the presence of π-π stacking interactions between the aromatic rings of adjacent molecules.

By quantifying these interactions, Hirshfeld surface analysis provides a detailed picture of the forces that govern the supramolecular assembly, offering insights into the stability and polymorphism of the compound. nih.govmdpi.com

Structure Activity Relationship Sar Studies of 5h Pyrrolo 3,2 D Pyrimidin 4 Ol Derivatives

Impact of Substituent Modifications on Biological Activity

The biological profile of pyrrolo[3,2-d]pyrimidine derivatives can be finely tuned by introducing various substituents at different positions of the bicyclic ring system.

The N5 position of the pyrrole (B145914) ring has been identified as a critical site for modulating both the potency and the safety profile of 5H-pyrrolo[3,2-d]pyrimidin-4-ol derivatives. nih.govmdpi.com Research has demonstrated that substitutions at this nitrogen atom can significantly influence the compound's activity and selectivity. nih.govmdpi.com

For instance, in studies on antiproliferative agents, N5 substitution on a 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine scaffold led to a seven-fold increase in activity against CCRF-CEM leukemia cells compared to the unsubstituted parent compound. nih.govmdpi.com This indicates that the N5 position is a key area for developing potent antiproliferative leads. nih.gov

Further investigations into the nature of the N5 substituent have yielded specific SAR trends:

Aliphatic Substitutions: The introduction of aliphatic groups, such as a cyclopropyl (B3062369) group, at the N5 position was found to increase activity against Multidrug Resistance-Associated Protein 1 (MRP1). nih.gov However, extending these aliphatic chains with aromatic rings did not lead to further improvements in activity. nih.gov

Alkyl Substitutions: In the context of developing human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR) kinase inhibitors, N5 alkyl substitutions were introduced with the aim of slowing down the rate of metabolism, which was believed to be a source of toxicity. researchgate.net

Sulfonamide Substitutions: The addition of N5 sulfonamide groups has been shown to decrease toxicity without compromising the compound's inherent biological activity. nih.gov

Lipophilicity and Efflux: In a series of EGFR inhibitors, N5 substituents containing amides and methylsulfonyl groups, which are significantly more lipophilic, were associated with high efflux, a mechanism of drug resistance. ntnu.no

These findings collectively highlight that the N5 position offers a viable path for modulating the pharmacokinetic and pharmacodynamic properties of the pyrrolo[3,2-d]pyrimidine scaffold. nih.govmdpi.com

Table 1: Effect of N5 Substitution on Antiproliferative Activity

Compound N5 Substituent Activity Enhancement (vs. Unsubstituted) Target/Cell Line Reference
7 Aromatic/Sulfonamide ~7-fold CCRF-CEM Leukemia mdpi.com
10 Aromatic ~7-fold CCRF-CEM Leukemia mdpi.com
14 Aromatic ~7-fold CCRF-CEM Leukemia mdpi.com

This is an interactive data table. You can sort and filter the data.

Historically, modifications on the pyrimidine (B1678525) portion of the scaffold, specifically at the C2 and C4 positions, have been a primary focus for modulating enzymatic recognition. nih.govmdpi.com The nature of the substituents at these positions is critical for the compound's interaction with the target enzyme's binding site.

A common synthetic strategy involves using 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine as a starting material, allowing for the sequential and selective introduction of various nucleophiles at the C4 and C2 positions. nih.govnih.gov This approach facilitates the exploration of a wide chemical space to optimize potency and selectivity.

Key findings regarding C2 and C4 substitutions include:

Kinase Inhibition: The development of potent kinase inhibitors often involves the synthesis of 4,5,7-trisubstituted pyrrolo[3,2-d]pyrimidines, where the C4 substituent plays a crucial role in binding. nih.gov For example, 5H-pyrrolo[3,2-d]pyrimidine-2,4-diamino compounds have been investigated as antibody-drug conjugates. google.com

Dual TS and DHFR Inhibition: In the design of dual inhibitors for thymidylate synthase (TS) and dihydrofolate reductase (DHFR), the substitution pattern on the pyrimidine ring is paramount. nih.gov A 2-amino-4-oxo substitution is generally considered important for potent TS inhibition. nih.gov Interestingly, a classical antifolate with a 2-amino-4-oxo-pyrrolo[3,2-d]pyrimidine structure proved to be a potent dual inhibitor of both human TS and human DHFR, even though a 2,4-diamino system is typically preferred for DHFR inhibition. nih.gov This highlights the unique properties conferred by the pyrrolo[3,2-d]pyrimidine scaffold. nih.gov

The C7 position on the pyrrole ring is another key site for chemical modification that significantly impacts the biological activity of pyrrolo[3,2-d]pyrimidine derivatives. nih.govmdpi.com Direct functionalization at this position can be challenging due to the inherent reactivity of the pyrrole-type ring, but modern synthetic methods have enabled diverse modifications. nih.govrsc.org

The introduction of a bromine atom at the C7 position, creating 7-bromo-5H-pyrrolo[3,2-d]pyrimidine, serves as a versatile synthetic handle. This bromine atom activates the C7 position for various palladium-catalyzed cross-coupling reactions, such as:

Suzuki-Miyaura Coupling: To form C-C bonds with aryl boronic acids.

Buchwald-Hartwig Amination: To form C-N bonds.

This allows for the late-stage introduction of a wide variety of substituents, including aryl, heteroaryl, vinyl, alkynyl, and amino groups, facilitating the exploration of SAR at this position. nih.gov For instance, a one-pot reduction of a nitro group followed by in situ reductive amination has been used to efficiently introduce diverse N-substituents at C7. nih.gov

This principle has been successfully applied to pyrrolo[3,2-d]pyrimidine derivatives. Studies on microtubule targeting agents revealed that sterically induced conformational restriction was key to their activity. nih.gov The conformation of the most active compounds, as determined by NMR and molecular modeling, was found to be crucial for their ability to depolymerize microtubules and inhibit cancer cell growth. nih.gov

Furthermore, the stereochemistry of substituents can have a profound impact on potency. While not from the [3,2-d] series, studies on the regioisomeric pyrrolo[2,3-d]pyrimidine core have shown that the stereochemistry of amines substituted at the C4-position is critical for activity against Leucine-Rich Repeat Kinase 2 (LRRK2). acs.org In these cases, the (S)-isomers were found to be significantly more potent—by as much as 39-fold—than their corresponding (R)-isomers, underscoring the importance of precise stereochemical control in the design of potent inhibitors. acs.org

Regioisomeric Effects on Compound Potency (e.g., Pyrrolo[3,2-d]pyrimidine vs. Pyrrolo[2,3-d]pyrimidine)

The constitutional arrangement of the pyrrole and pyrimidine rings gives rise to different regioisomers, most notably the pyrrolo[3,2-d]pyrimidine (9-deazapurine) and the pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffolds. nih.govdrugbank.com The choice between these two cores can have a dramatic effect on the resulting compound's potency and biological function.

Direct comparisons have often shown that one regioisomer is superior to the other for a specific biological target:

Antitubulin Agents: In the development of water-soluble antitubulin agents, pyrrolo[3,2-d]pyrimidine analogs were found to be more potent than their corresponding pyrrolo[2,3-d]pyrimidine regioisomers. nih.gov

Dual TS/DHFR Inhibitors: A 2-amino-4-oxo-pyrrolo[3,2-d]pyrimidine antifolate demonstrated superior dual inhibitory activity compared to its previously reported pyrrolo[2,3-d]pyrimidine counterpart. nih.gov The isomeric shift to the [3,2-d] scaffold maintained high potency against human TS while increasing human DHFR inhibition by 18-fold. nih.gov

Table 2: Comparison of Biological Activity Between Pyrrolo[3,2-d]pyrimidine and Pyrrolo[2,3-d]pyrimidine Regioisomers

Target More Potent Regioisomer Observation Reference
Tubulin Polymerization Pyrrolo[3,2-d]pyrimidine Analogs were more potent than their pyrrolo[2,3-d]pyrimidine counterparts. nih.gov

This is an interactive data table. You can sort and filter the data.

Pharmacophore Modeling and Design Principles

Pharmacophore modeling is a cornerstone of rational drug design, defining the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For pyrrolo[3,2-d]pyrimidine derivatives, pharmacophore models have been instrumental in guiding the design of potent and selective inhibitors.

A pharmacophore model for human neuropeptide Y5 (NPY Y5) receptor antagonists was developed based on a series of pyrrolo[3,2-d]pyrimidine derivatives. nih.gov This model helped to identify key interactions and rationalize the observed SAR, leading to the discovery of several potent antagonists. nih.gov

For kinase inhibitors, a general pharmacophore model often includes: nih.gov

An Adenine (B156593) Region: A hydrogen-bond donor/acceptor motif, typically involving the N1 and N2/N6 positions of the purine-like scaffold, that mimics the hinge-binding interaction of ATP.

A Hydrophobic Pocket: A region where hydrophobic substituents can be placed to enhance binding affinity.

A Ribose Pocket: A solvent-exposed region where substitutions can be made to improve properties like solubility.

The design of novel HER2/EGFR dual inhibitors based on the pyrrolo[3,2-d]pyrimidine scaffold involved specifically targeting a "back pocket" in the protein's ATP binding site with bicyclic fused rings to achieve high potency and good bioavailability. researchgate.net This exemplifies a structure-based design approach guided by pharmacophore principles.

Bioisosteric Replacements of the Purine (B94841) Scaffold

Bioisosterism, the strategy of substituting one atom or group of atoms in a molecule with another that produces a compound with similar biological properties, is a cornerstone of modern drug design. The purine ring system, a fundamental component of nucleic acids, is a common starting point for the design of enzyme inhibitors and receptor antagonists. The 5H-pyrrolo[3,2-d]pyrimidine scaffold is a well-established bioisostere of purine, mimicking the adenine base and retaining key interactions with biological targets. mdpi.com

Researchers have extensively explored the replacement of the purine core with various heterocyclic systems, including pyrrolo[3,2-d]pyrimidines and other related scaffolds, to optimize pharmacological activity, selectivity, and pharmacokinetic properties.

Research Findings

Studies have demonstrated that the pyrrolo[3,2-d]pyrimidine nucleus is a versatile scaffold for developing potent bioactive agents. For instance, in the pursuit of novel antiproliferative agents, scientists have designed and synthesized a series of purine isosteres, including pyrrolo[3,2-d]pyrimidines. mdpi.comresearchgate.net In one such study, a pyrazolopyridine scaffold was replaced by heterocycles like pyrrolo[3,2-d]pyrimidine and pyrazolo[4,3-d]pyrimidine. mdpi.com The resulting compounds were evaluated for their cytotoxic activity against various cancer cell lines. The findings indicated that the specific arrangement of nitrogen atoms in the central purine-like ring system, along with the nature of the substituents, plays a crucial role in the interaction with cellular targets. mdpi.com

For example, the 4-phenylamino-7-(3-fluorophenyl)-pyrrolo[3,2-d]pyrimidine derivative (26b ) emerged as the most potent compound in its group against prostatic (PC-3) and colon (HCT116) cancer cell lines. mdpi.com In contrast, replacing the phenylamino (B1219803) group with an N-methylpiperazine substituent led to a complete loss of activity, highlighting the sensitivity of the structure-activity relationship. mdpi.com

Compound IDScaffoldR1R2Cell LineIC50 (µM)
26a Pyrrolo[3,2-d]pyrimidinePhenylPhenylaminoPC-30.96 ± 0.08
26b Pyrrolo[3,2-d]pyrimidine3-FluorophenylPhenylaminoPC-30.09 ± 0.01
26c Pyrrolo[3,2-d]pyrimidinePhenyl3,4,5-TrimethoxyphenylaminoPC-32.5 ± 0.2
26d Pyrrolo[3,2-d]pyrimidine3-Fluorophenyl3,4,5-TrimethoxyphenylaminoPC-31.8 ± 0.1

In another line of research, the pyrrolo[3,2-d]pyrimidine scaffold itself has been the subject of bioisosteric modification. To develop novel Cyclin-Dependent Kinase 2 (CDK2) inhibitors, the purine scaffold of the known inhibitor roscovitine (B1683857) was replaced with a pyrazolo[3,4-d]pyrimidine ring system. rsc.org This bioisosteric replacement aimed to maintain the necessary interactions within the ATP binding site of the kinase. rsc.org This demonstrates the principle of using related heterocyclic systems to mimic the purine core's binding mode.

Furthermore, the isomeric pyrrolo[2,3-d]pyrimidine scaffold has also been investigated as a purine bioisostere. nih.govirb.hr A series of these derivatives were synthesized and tested for their antiproliferative activity. A notable example, compound 45a , which features a p-trifluoromethyl-substituted aryl group linked to the pyrrolo[2,3-d]pyrimidine core via a 1,2,3-triazole linker, demonstrated promising submicromolar antiproliferative activity and selectivity towards tumor cells. nih.govirb.hr

Compound IDScaffoldLinker SubstituentCell LineIC50 (µM)
42a Pyrrolo[2,3-d]pyrimidine4-FluorophenylHeLa>10
44a Pyrrolo[2,3-d]pyrimidine4-BromophenylHeLa0.53
45a Pyrrolo[2,3-d]pyrimidine4-(Trifluoromethyl)phenylHeLa0.16

These studies collectively underscore the utility of the 5H-pyrrolo[3,2-d]pyrimidine scaffold and its related isosteres as effective replacements for the natural purine ring system in the design of targeted therapeutic agents. The precise positioning of nitrogen atoms and the strategic placement of various substituents are critical determinants of biological activity, offering a versatile platform for further drug discovery efforts. mdpi.com

Preclinical Pharmacological Investigations and Mechanism of Action of 5h Pyrrolo 3,2 D Pyrimidin 4 Ol Derivatives

Enzyme Inhibition Studies

The mechanism of action for many pyrrolopyrimidine derivatives is centered on their ability to inhibit specific enzymes, particularly those in the kinase family.

Kinase Inhibition

Kinases are critical components of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. nih.gov Pyrrolopyrimidine derivatives have been designed and synthesized to target a range of these enzymes with varying degrees of potency and selectivity. mdpi.comnih.gov

Protein Kinase B (PKB), also known as Akt, is a key node in signaling pathways that regulate cell growth and survival. acs.org Its frequent deregulation in cancer makes it an attractive therapeutic target. acs.org Researchers have developed 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as potent, ATP-competitive inhibitors of PKB. acs.org

Initial efforts identified compound CCT128930, which demonstrated potent inhibition of PKBβ. acs.org Optimization of this series, specifically by modifying the linker group between the piperidine (B6355638) and a lipophilic substituent, led to carboxamide derivatives with improved oral bioavailability. acs.org These compounds effectively modulated PKB signaling biomarkers in vivo and showed significant inhibition of human tumor xenograft growth in mice. acs.org

CompoundTargetIC50 (nM)Selectivity vs. PKA
CCT128930 PKBβ-28-fold
Optimized Carboxamides PKBNanomolar rangeUp to 150-fold

Data sourced from preclinical studies on 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide derivatives. acs.org

Kinase Insert Domain Receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govnih.govresearchgate.net Pyrrolo[3,2-d]pyrimidine derivatives have been identified as potent Type II inhibitors of KDR, meaning they bind to the inactive "DFG-out" conformation of the kinase. nih.govnih.gov

A series of these compounds demonstrated potent and selective KDR inhibition in both biochemical and cellular assays. nih.gov X-ray crystallography of one such compound confirmed that its diphenylurea moiety occupies a hydrophobic pocket created by the conformational change, characteristic of Type II inhibitors. nih.gov Further research into related pyrrolo[2,3-d]pyrimidine derivatives identified compounds with IC50 values in the low nanomolar range against VEGFR-2. researchgate.netnih.gov

CompoundTargetIC50 (nM)
Compound 12d VEGFR-211.9
Compound 15c VEGFR-213.6
Compound 5k VEGFR-2136

Data sourced from in vitro kinase inhibition assays. researchgate.netnih.gov

Dual inhibition of both HER2 and EGFR is a validated strategy in cancer therapy. nih.gov A series of pyrrolo[3,2-d]pyrimidine derivatives have been designed as potent dual inhibitors of these two receptor tyrosine kinases. nih.govnih.gov One such compound, TAK-285, showed potent inhibitory activity against both enzymes and demonstrated significant in vivo efficacy in HER2-overexpressing tumor xenograft models, leading to its selection as a candidate for clinical development. nih.gov X-ray cocrystal structures confirmed that TAK-285 binds to the ATP-binding sites of both HER2 and EGFR. nih.gov

Further chemical modifications to the N-5 side chain of a related pyrrolo[3,2-d]pyrimidine core led to the development of compound 2cb. nih.gov This derivative maintained potent dual kinase inhibitory activity while showing an improved pharmacokinetic profile. nih.gov Another optimization effort, focusing on novel back-pocket binders, resulted in the preclinical candidate 51m, which exhibited strong in vitro potency and tumor regression in xenograft models. researchgate.net

CompoundHER2 IC50 (nM)EGFR IC50 (nM)Cell Growth Inhibition (GI50, nM)
TAK-285 (34e) PotentPotent-
2cb 111156 (BT-474 cells)
51m 0.982.52.0 (BT-474 cells)
5k 4062-

Data sourced from preclinical studies on pyrrolo[3,2-d]pyrimidine and pyrrolo[2,3-d]pyrimidine derivatives. nih.govnih.govnih.govresearchgate.net

Src family kinases are non-receptor tyrosine kinases that are frequently hyperactivated in various cancers, influencing cell proliferation, survival, and motility. mdpi.com Preclinical studies have evaluated pyrrolo[2,3-d]pyrimidine derivatives for their ability to inhibit SFK members. nih.gov

In one study, a series of new pyrrolo[2,3-d]pyrimidine derivatives were synthesized and tested against SFK enzymes Fyn, Lyn, Hck, and c-Src. nih.gov The results indicated that the compounds were generally slightly active compared to reference inhibitors. nih.gov One compound was identified as a non-selective, albeit slight, inhibitor of Fyn, Lyn, and c-Src, while none of the tested compounds showed inhibitory effects on Hck. nih.gov Docking studies suggested a binding mode for the most active compound within the active sites of Fyn and c-Src enzymes. nih.gov

CompoundTarget KinasesActivity Level
Compound 5 Fyn, Lyn, c-SrcSlight, non-selective inhibition

Data sourced from an in vitro study on N-((2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)methyl)-4-(3,4-dimethoxyphenyl)butanamide and related compounds. nih.gov

Bruton's tyrosine kinase is a critical component of the B-cell receptor signaling pathway, making it a key therapeutic target in B-cell malignancies. mdpi.comresearchgate.net Novel reversible BTK inhibitors have been developed based on a pyrrolo[2,3-d]pyrimidine scaffold. nih.gov

These inhibitors were designed to conformationally restrain key pharmacophoric groups within the molecule. nih.gov Comprehensive structure-activity relationship (SAR) studies led to the identification of compound 4x, which displayed superior activity in both BTK enzyme and cellular inhibition assays compared to the reference compound RN486. nih.gov Another study identified compound 20, a covalent irreversible BTK inhibitor with a pyrrolo[2,3-d]pyrimidine core, which showed moderate selectivity for BTK. mdpi.com

CompoundTypeBTK Enzyme IC50 (nM)Cellular Inhibition IC50 (nM)
Compound 4x Reversible4.817
Compound 20 Irreversible21.7-

Data sourced from preclinical studies on pyrrolo[2,3-d]pyrimidine derivatives. nih.govmdpi.com

Cyclin-Dependent Kinase (CDK) Inhibition (CDK1, CDK2, CDK4/6)

Derivatives of the pyrrolo[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds, which are structurally related to 5H-pyrrolo[3,2-d]pyrimidines, have been identified as inhibitors of cyclin-dependent kinases (CDKs). rsc.orgtandfonline.com CDKs are crucial for the regulation of the cell cycle, and their inhibition is a key strategy in cancer therapy. mdpi.com

One area of focus has been the development of CDK inhibitors for pancreatic ductal adenocarcinoma (PDAC). nih.gov A series of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives were designed and synthesized, with many showing significant inhibitory activity against CDK9. nih.gov The anticancer activity of these compounds was found to be related to their CDK9 inhibition. nih.gov Further testing of active compounds against a panel of CDKs (1, 2, 4, 7, 9) confirmed them as CDK9 inhibitors, but not CDK7 inhibitors. nih.gov

The pyrazolo[3,4-d]pyrimidine scaffold is considered a bioisostere of the purine (B94841) ring and has shown potential for CDK inhibition, including CDK1 and CDK2. rsc.orgtandfonline.com Palbociclib, a drug containing a pyridopyrimidine structure, is a known inhibitor of CDK4 and CDK6. mdpi.com

A novel halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide' derivative, compound 5k , emerged as a potent multi-targeted kinase inhibitor. mdpi.com It demonstrated significant activity against several kinases, including CDK2, with an IC50 value comparable to the known TKI sunitinib. mdpi.com

Table 1: CDK Inhibition by Pyrrolo[2,3-d]pyrimidine Derivatives

CompoundTarget CDKIC50 (nM)Cell LineReference
5k CDK240-204HepG2 mdpi.com
Janus Kinase 3 (JAK3) Inhibition

The Janus kinase (JAK) family of tyrosine kinases, including JAK1, JAK2, JAK3, and Tyk2, are central to cytokine signaling pathways. google.com Dysregulation of JAK signaling is implicated in various diseases, making them important therapeutic targets. google.com

Significant efforts have been made to develop selective JAK3 inhibitors. A notable achievement in this area is the identification of PF-06651600, an orally active and specific JAK3 inhibitor. nih.gov This compound, a 1-((2S,5R)-5-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidin-1-yl)prop-2-en-1-one, achieves its specificity by covalently binding to a unique cysteine residue (Cys-909) in JAK3. nih.gov

Table 2: JAK3 Inhibition by a Pyrrolo[2,3-d]pyrimidine Derivative

CompoundTargetMechanismSignificanceReference
PF-06651600 JAK3Covalent interaction with Cys-909First orally active, specific JAK3 inhibitor nih.gov

Inhibition of Purine Nucleoside Phosphorylase (PNP)

Purine nucleoside phosphorylase (PNP) is a key enzyme in the purine salvage pathway. nih.gov Inhibition of PNP is a therapeutic strategy for T-cell mediated diseases. nih.govnih.gov Pyrrolo[3,2-d]pyrimidines, or 9-deazaguanines, have been synthesized as a new class of potent PNP inhibitors. nih.govnih.gov

One such derivative, 2,6-diamino-3,5-dihydro-7-(3-thienylmethyl)-4H-pyrrolo[3,2-d]pyrimidin-4-one (CI-972 ), was identified as a moderately potent, competitive, and reversible inhibitor of human PNP with a Ki of 0.83 μM. nih.govnih.gov This compound was also found to be selectively cytotoxic to MOLT-4 T-lymphoblasts (IC50 = 3.0 μM) while being non-toxic to MGL-8 B-lymphoblasts, highlighting its potential as a T-cell selective immunosuppressive agent. nih.govnih.gov

Table 3: PNP Inhibition by a Pyrrolo[3,2-d]pyrimidine Derivative

CompoundTargetKi (µM)Cell Line SelectivityReference
CI-972 PNP0.83Selectively cytotoxic to T-cells (MOLT-4) nih.govnih.gov

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is an essential enzyme for the synthesis of tetrahydrofolate, a key cofactor in the biosynthesis of nucleotides and certain amino acids. google.com Inhibition of DHFR is a well-established mechanism for anticancer and antimicrobial agents. google.com

Pyrrolo[3,2-d]pyrimidine derivatives have been investigated as DHFR inhibitors. nih.govmdpi.com Specifically, classical and nonclassical 2-amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines have been designed and evaluated as dual inhibitors of thymidylate synthase and DHFR. mdpi.com Furthermore, various fused pyrimidine (B1678525) systems, including pyrrolo[3,2-d]pyrimidines, are known to function as DHFR inhibitors. google.com The development of 5-substituted pyrrolo[2,3-d]pyrimidine antifolates has led to the discovery of dual inhibitors of glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFTase), which are also involved in folate metabolism. nih.gov

Multi-drug Resistance-Associated Protein 1 (MRP1) Inhibition

Multidrug resistance-associated protein 1 (MRP1), also known as ABCC1, is an efflux transporter that can confer resistance to a wide variety of anticancer drugs. nih.govnih.gov Overcoming MRP1-mediated drug resistance is a significant goal in cancer therapy. nih.gov

Several series of pyrrolo[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their ability to inhibit MRP1. nih.govnih.gov Structure-activity relationship studies revealed that piperazine (B1678402) residues at the 4-position with large phenylalkyl side chains are beneficial for MRP1 inhibition. nih.gov In contrast, replacing the piperazine with an amino group led to decreased activity. nih.gov Aliphatic and aliphatic-aromatic substitutions at positions 5 and 6 resulted in compounds with IC50 values in the high nanomolar range. nih.gov These compounds showed low affinity for P-glycoprotein (P-gp, ABCB1), another important drug efflux pump. nih.gov

Table 4: MRP1 Inhibition by Pyrrolo[3,2-d]pyrimidine Derivatives

Compound SeriesKey Structural Feature for ActivityIC50 RangeSelectivityReference
4-piperazinyl-pyrrolo[3,2-d]pyrimidinesLarge phenylalkyl side chains on piperazineHigh nanomolarLow affinity for P-gp nih.gov

DNA Topoisomerase Targeting

DNA topoisomerases are essential enzymes that manage the topological state of DNA during various cellular processes. researchgate.netoncohemakey.com They are validated targets for a number of anticancer drugs. oncohemakey.comnih.gov

Derivatives of indolo[3,2-c]quinoline-1,4-dione, which are structurally related to pyrrolopyrimidines, have been shown to inhibit both topoisomerase I (Topo I) and topoisomerase II (Topo II). nih.gov One of the most active compounds in this series, 3-Methoxy-11H-pyrido[3',4':4,5]pyrrolo[3,2-c] quinoline-1,4-dione (AzalQD ), stimulates the formation of cleavable complexes with both enzymes. nih.gov While it inhibits the catalytic activities of both Topo I and II, it is more potent against Topo I. nih.gov

Additionally, research on pyrrolo[3,2-d]pyrimidines has indicated that some of these compounds may act as DNA or RNA alkylators and groove binders, suggesting a mechanism that involves direct interaction with DNA. mdpi.com

5-Lipoxygenase Enzyme Inhibition

The enzyme 5-lipoxygenase (5-LOX) is involved in the biosynthesis of leukotrienes, which are inflammatory mediators. nih.gov Dual inhibition of cyclooxygenase-2 (COX-2) and 5-LOX is a desirable therapeutic strategy for inflammatory conditions. nih.gov

While direct studies on 5H-pyrrolo[3,2-d]pyrimidin-4-ol derivatives as 5-LOX inhibitors are limited in the provided context, related pyrazolo[3,4-d]pyrimidine derivatives have been noted for their potential to inhibit 5-lipoxygenase. rsc.orgtandfonline.com A pyrroloquinazoline derivative, PQ , has been reported to inhibit human purified 5-lipoxygenase activity. nih.gov

Cellular Level Investigations

Antiproliferative Activity against Human Cancer Cell Lines

Derivatives of the 5H-pyrrolo[3,2-d]pyrimidine scaffold have demonstrated significant antiproliferative activity across a wide range of human cancer cell lines. These compounds have been a focus of medicinal chemistry due to their structural similarity to purines, allowing them to interact with various biological targets involved in cell growth and proliferation.

Halogenated pyrrolo[3,2-d]pyrimidines have shown notable cytotoxic effects. For instance, 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine exhibited low micromolar antiproliferative activity. The introduction of an iodine atom at the C7 position significantly enhanced this potency, resulting in sub-micromolar IC50 values. nih.gov This highlights the importance of halogenation at specific positions for cytotoxic activity. Further modifications, such as the replacement of chloro groups with O-benzyl groups, led to a decrease in activity, which could be partially compensated by the presence of iodine at C7. nih.gov

N5 substitution on the pyrrolo[3,2-d]pyrimidine ring has been explored as a means to modulate activity and specificity. Studies have shown that N5-substituted derivatives can exhibit potent, single-digit nanomolar to two-digit nanomolar IC50 values against various cancer cell lines. nih.govmdpi.com For example, N5-methylation was found to be crucial for potent microtubule depolymerizing activity. nih.gov COMPARE analysis of N5-substituted compounds suggested a mechanism of action related to DNA alkylation and groove binding. mdpi.com

The antiproliferative effects of these derivatives have been observed in numerous cancer cell lines, including:

Leukemia: CCRF-CEM, L1210 nih.govmdpi.com

Breast Cancer: MDA-MB-231, MDA-MB-435, MCF-7 nih.govnih.govjapsonline.comresearchgate.net

Cervical Cancer: HeLa nih.gov

Lung Cancer: A549 nih.gov

Prostate Cancer: PC3 nih.gov

Colon Cancer: SW480 nih.gov

Melanoma: A375 researchgate.net

Liver Cancer: HepG2 nih.govmdpi.com

The broad-spectrum antiproliferative activity underscores the potential of the 5H-pyrrolo[3,2-d]pyrimidine scaffold in the development of novel anticancer agents.

Table 1: Antiproliferative Activity of Selected 5H-Pyrrolo[3,2-d]pyrimidine Derivatives

CompoundModificationsCancer Cell LineIC50 (µM)Reference
2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-L1210Low micromolar nih.gov
2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidineIodine at C7L1210Sub-micromolar nih.gov
N5-substituted-pyrrolo[3,2-d]pyrimidin-4-aminesN5-substitutionVariousNanomolar nih.gov
(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides (Compound 5k)Halogenated benzylidenebenzohydrazideHepG229-59 nih.govmdpi.com
Pyrrolo[2,3-d]pyrimidine derivatives with urea (B33335) moieties (Compound 10a)Urea moietyPC30.19 nih.gov
Pyrrolo[2,3-d]pyrimidine derivatives with urea moieties (Compound 10b)Urea moietyMCF-71.66 nih.gov
Pyrrolo[2,3-d]pyrimidine derivatives with urea moieties (Compound 9e)Urea moietyA5494.55 nih.gov

Induction of Apoptosis and Cell Cycle Modulation

A significant mechanism through which 5H-pyrrolo[3,2-d]pyrimidine derivatives exert their anticancer effects is by inducing apoptosis and modulating the cell cycle.

Several studies have demonstrated that these compounds can trigger programmed cell death in cancer cells. For instance, a novel series of halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides was synthesized, and the most potent compound, 5k, was shown to induce apoptosis in HepG2 liver cancer cells. nih.govmdpi.com This was evidenced by an increase in the levels of pro-apoptotic proteins such as caspase-3 and Bax, and a decrease in the anti-apoptotic protein Bcl-2. nih.govmdpi.com

Similarly, pyrrolo[2,3-d]pyrimidine derivatives containing urea moieties have been shown to induce apoptosis. nih.gov Compound 9e, for example, induced late apoptosis in the A549 lung cancer cell line. nih.gov This was accompanied by a reduction in the expression of Bcl-2 and an increase in the pro-apoptotic protein Bax, suggesting that the intrinsic apoptotic pathway is activated. nih.gov

In addition to inducing apoptosis, these derivatives can also modulate the cell cycle, leading to arrest at specific phases. Compound 5k was found to cause cell cycle arrest in HepG2 cells. nih.govmdpi.com Another study on pyrrolo[2,3-d]pyrimidine derivatives with urea moieties showed that they can cause cell cycle arrest at different stages, contributing to their cytotoxic activity. nih.gov For example, compound 9e caused cell cycle arrest in the G0/G1 phase in A549 cells. nih.gov

The ability of these compounds to interfere with fundamental cellular processes like apoptosis and cell cycle progression makes them promising candidates for cancer therapy.

Table 2: Effects of 5H-Pyrrolo[3,2-d]pyrimidine Derivatives on Apoptosis and Cell Cycle

Compound/Derivative SeriesCancer Cell LineEffect on ApoptosisEffect on Cell CycleReference
Compound 5k (halogenated benzylidenebenzohydrazide derivative)HepG2Induces apoptosis (increased caspase-3 and Bax, decreased Bcl-2)Induces cell cycle arrest nih.govmdpi.com
Compound 9e (urea moiety derivative)A549Induces late apoptosis (increased Bax, decreased Bcl-2)Arrest at G0/G1 phase nih.gov
Pyrrolo[2,3-d]pyrimidine antifolates (Compound 8)KBInduces apoptosisAffects cell cycle progression nih.gov

Microtubule Targeting Agents

A key mechanism of action for a subset of 5H-pyrrolo[3,2-d]pyrimidine derivatives is the targeting of microtubules. These agents interfere with the dynamics of microtubule assembly and disassembly, which are critical for mitosis and other essential cellular functions. nih.gov

Specifically, certain N5-substituted-pyrrolo[3,2-d]pyrimidin-4-amines have been identified as potent microtubule depolymerizing agents. nih.gov These compounds bind to the colchicine (B1669291) site on tubulin, leading to the disruption of the microtubule network. nih.govresearchgate.net The potency of these compounds is remarkable, with some exhibiting one- to two-digit nanomolar IC50 values in cancer cell growth inhibition assays. nih.gov

A significant advantage of these microtubule targeting agents is their ability to circumvent common mechanisms of tumor resistance, such as the expression of P-glycoprotein (Pgp) and βIII-tubulin. nih.govresearchgate.net This suggests they may be effective in treating cancers that have developed resistance to other chemotherapeutic agents.

Structural modifications have been shown to significantly impact the microtubule depolymerizing activity. For instance, N5-methylation of the pyrrolo[3,2-d]pyrimidine scaffold was found to be essential for potent activity. nih.gov The conformation of the molecule, particularly the syn conformation of the N4-aryl substitution with respect to the scaffold, is also believed to be important for activity. nih.gov

The development of water-soluble derivatives, such as the HCl salt of compound 11, has shown statistically significant inhibition of tumor growth in preclinical xenograft models without overt toxicity, marking a crucial step towards clinical development. nih.gov

Antimicrobial and Antiviral Activity (Preclinical)

Antiviral Efficacy (e.g., Zika Virus, DENV)

Derivatives of the 5H-pyrrolo[3,2-d]pyrimidine scaffold have emerged as a promising class of antiviral agents, with notable activity against flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV). nih.govmdpi.com The discovery of their antiviral potential has spurred medicinal chemistry efforts to explore the structure-activity relationships (SAR) within this chemical series. nih.govmdpi.com

Initial screening of compound libraries identified 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines as inhibitors of ZIKV replication. nih.govmdpi.com This led to a focused investigation into the substituents at positions 4 and 7 of the pyrrolo[2,3-d]pyrimidine core, revealing that these positions are critical for antiviral activity. nih.govmdpi.com Further studies have demonstrated that alternative scaffolds, such as 9H-purine and 1H-pyrazolo[3,4-d]pyrimidine, can also serve as effective core structures, suggesting a degree of flexibility in the pharmacophore. nih.govmdpi.com

Several synthesized derivatives have shown significant efficacy in inhibiting flavivirus replication in in vitro studies. For instance, compounds 1 , 8 , and 11 from a series of 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines and their analogs have been identified as promising antiviral agents against both ZIKV and DENV. nih.govmdpi.com The antiviral activity of these compounds has been confirmed in various cell-based assays, including the gold standard titer-reduction assay for ZIKV. nih.gov

While the precise molecular target of these pyrrolopyrimidine derivatives is yet to be fully elucidated, their novel chemotype presents a new avenue for the design of small molecules targeting flaviviruses. nih.govmdpi.com The antiviral mechanism is thought to involve the inhibition of viral replication.

Notably, research has also explored other pyrrolopyrimidine isomers. For example, a study focused on 7H-pyrrolo[2,3-d]pyrimidines led to the identification of a compound with low micromolar antiviral activity against ZIKV. nih.gov To overcome synthetic challenges, researchers developed a 1H-pyrazolo[3,4-d]pyrimidine scaffold, which also yielded compounds with low micromolar anti-ZIKV activity and relatively low cytotoxicity. nih.govbohrium.com Structure-activity relationship studies on this alternative scaffold indicated that an electron-withdrawing group at the para position of a peripheral phenyl ring is beneficial for enhanced antiviral activity. nih.govbohrium.com

The following table summarizes the antiviral activity of selected pyrrolo[3,2-d]pyrimidine derivatives and related analogs against Zika and Dengue viruses.

Table 1: Antiviral Activity of Selected Pyrrolopyrimidine Derivatives

Compound ID Scaffold Virus Activity Reference
1 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidine ZIKV, DENV-2 Promising antiviral activity nih.govmdpi.com
8 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidine ZIKV, DENV-2 Promising antiviral activity nih.govmdpi.com
11 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidine ZIKV, DENV-2 Promising antiviral activity nih.govmdpi.com
23 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidine analog ZIKV, DENV-2 High antiviral activity mdpi.com
5 7H-pyrrolo[2,3-d]pyrimidine ZIKV Low micromolar antiviral activity nih.govbohrium.com
6 1H-pyrazolo[3,4-d]pyrimidine ZIKV Low micromolar antiviral activity nih.govbohrium.com
13 1H-pyrazolo[3,4-d]pyrimidine ZIKV Low micromolar antiviral activity nih.govbohrium.com
7-(Benzenesulfonyl)-5-benzyl-N-(prop-2-en-1-yl)-5H-pyrrolo[3,2-d]pyrimidin-4-amine 5H-pyrrolo[3,2-d]pyrimidine PV-3 Potent antiviral activity (EC50 = 0.75 μM) grafiati.com

Anti-inflammatory and Anti-neurodegenerative Activities (Preclinical)

The pyrrolo[3,2-d]pyrimidine scaffold is not only a source of antiviral agents but has also been investigated for its potential in treating inflammatory and neurodegenerative diseases. researchgate.net The structural similarity of pyrrolopyrimidines to purines allows them to interact with a variety of biological targets, including kinases, which play crucial roles in inflammatory and neurodegenerative pathways. researchgate.net

Preclinical studies have demonstrated the anti-inflammatory properties of certain 5H-pyrrolo[3,2-d]pyrimidine derivatives. The mechanism of action is often associated with the inhibition of key signaling molecules involved in the inflammatory response. nih.gov For example, some pyrimidine derivatives exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins. nih.gov

In the context of neurodegeneration, derivatives of pyrrolopyrimidines have been explored as inhibitors of specific kinases implicated in the pathology of diseases like Parkinson's. Leucine-rich repeat kinase 2 (LRRK2) is a key target, and several pyrrolo[2,3-d]pyrimidine-based inhibitors have been developed. For instance, phenyl derivatives 12 (LRRK2 G2019S cKi 33 nM) and 13 (LRRK2 G2019S cKi 11 nM) have shown significant activity against the LRRK2 G2019S mutant. acs.org Further optimization led to compounds like 18 and its 1-deaza analogue, the pyrrolo[3,2-c]pyridine 24 (LRRK2 G2019S cKi 2 nM), which exhibited high potency. acs.org

Another area of investigation is the inhibition of P300/CBP-associated factor (PCAF) bromodomain, which is involved in transcriptional regulation. A series of pyrrolo[3,2-d]pyrimidin-4-one derivatives were discovered as potent and cell-active inhibitors of the PCAF bromodomain. nih.gov Through structure-based optimization, compound (R, R)-36n emerged as a highly potent inhibitor with an IC50 of 7 nM. nih.gov This compound displayed considerable selectivity and provides a valuable tool for studying the molecular mechanisms of PCAF bromodomain regulation. nih.gov

The following table provides an overview of the preclinical anti-inflammatory and anti-neurodegenerative activities of selected pyrrolo[3,2-d]pyrimidine derivatives.

Table 2: Preclinical Anti-inflammatory and Anti-neurodegenerative Activity of Pyrrolo[3,2-d]pyrimidine Derivatives

Compound/Derivative Class Target/Model Activity Key Findings Reference
Pyrrolo[2,3-d]pyrimidine derivatives Carrageenan-induced paw edema and cotton pellet-induced granuloma in rats Anti-inflammatory Some derivatives showed effects similar to indomethacin. nih.gov
Pyrazolo[3,4-d]pyrimidine derivatives COX-1 and COX-2 enzymes Anti-inflammatory Four derivatives suppressed COX activity and PGE2 production. nih.gov
Phenyl derivatives 12 and 13 LRRK2 G2019S Anti-neurodegenerative (Kinase inhibition) Potent inhibitors with cKi values of 33 nM and 11 nM, respectively. acs.org
Pyrrolo[3,2-c]pyridine 24 LRRK2 G2019S Anti-neurodegenerative (Kinase inhibition) High potency with a cKi of 2 nM. acs.org
Pyrrolo[3,2-d]pyrimidin-4-one derivative (R, R)-36n PCAF bromodomain Potential Anti-inflammatory/ Anti-neurodegenerative Potent and selective inhibitor with an IC50 of 7 nM. nih.gov

Future Directions and Research Perspectives for 5h Pyrrolo 3,2 D Pyrimidin 4 Ol

Emerging Synthetic Methodologies and Process Intensification

The efficient and diverse synthesis of 5H-pyrrolo[3,2-d]pyrimidin-4-ol derivatives is paramount for exploring their therapeutic potential. While traditional methods often involve multi-step sequences that can be inefficient, modern synthetic chemistry is providing powerful tools for process intensification, aiming for faster, more efficient, and greener chemical production. nih.govresearchgate.netunito.it

Future efforts are increasingly focused on:

Late-Stage Functionalization: A key strategy involves introducing key substituents late in the synthetic sequence. nih.gov This approach, starting with a simple pyrrolopyrimidine core, allows for the rapid and cost-effective generation of diverse analogues, which is crucial for exploring structure-activity relationships (SAR). An efficient solution-phase synthesis has been developed featuring SNAr substitution, cross-coupling, and one-pot reduction/reductive amination reactions that occur with high yields and broad substrate scopes. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has emerged as an enabling technique that dramatically shortens reaction times, often from hours to minutes, and can lead to higher yields and cleaner products. unito.itsmolecule.com This method selectively heats polar molecules, accelerating bond formation while minimizing side reactions, and can sometimes be performed without a solvent, aligning with green chemistry principles. unito.itsmolecule.com

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. researchgate.net This technology is being applied to multi-step syntheses of drug-like molecules, allowing for streamlined reaction optimization and purification. researchgate.net

Multicomponent and One-Pot Reactions: These strategies involve combining three or more reactants in a single vessel to form a complex product in one step, reducing the number of synthetic operations and purification steps. smolecule.comresearchgate.net Green approaches using water as a solvent and mild catalysts are being developed for the synthesis of functionalized pyrrolopyrimidines and related fused heterocycles, offering high yields and easy product isolation. researchgate.net

Table 1: Emerging Synthetic Methodologies for Pyrrolopyrimidine Derivatives

Methodology Key Advantages Relevant Findings
Late-Stage Functionalization Enables rapid and cost-effective exploration of diverse analogues for SAR studies. nih.gov A robust solution-phase route allows for selective introduction of various groups at the N5 and C7 positions. nih.gov
Microwave-Assisted Synthesis Dramatically reduced reaction times, higher yields, improved selectivity, and potential for solvent-free reactions. unito.itsmolecule.com Efficiently facilitates cyclization reactions in the synthesis of N-heterocycles, promoting process intensification. unito.it
Flow Chemistry Enhanced safety, superior process control, streamlined optimization, and improved scalability. researchgate.net Used to develop monolith-supported synthetic procedures for facile access to important aminopyrimidine derivatives. researchgate.net
Multicomponent Reactions Increased efficiency, reduced waste, and simplified procedures by combining multiple steps into one pot. researchgate.net Green, one-pot, four-component reactions in water have been successfully developed for synthesizing related fused pyrimidines. researchgate.net

Advanced Computational Design and Predictive Modeling for Bioactivity

The integration of computational tools is revolutionizing the drug discovery process. For the 5H-pyrrolo[3,2-d]pyrimidine scaffold, these methods are crucial for rationally designing potent and selective inhibitors and for navigating the vast chemical space of possible derivatives.

Structure-Based Drug Design (SBDD): With the availability of X-ray crystal structures of target enzymes, researchers can design inhibitors that fit precisely into the active site. nih.govresearchgate.net Molecular modeling has been used to design novel pyrrolo[3,2-d]pyrimidine inhibitors targeting enzymes in one-carbon metabolism, such as serine hydroxymethyltransferase (SHMT) 2. nih.govnih.gov This approach allows for the design of analogues with specific conformational features to enhance potency and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity. mdpi.comnih.gov These models can predict the bioactivity of unsynthesized compounds, helping to prioritize which derivatives to synthesize and test. mdpi.comnih.gov

Machine Learning (ML) and Deep Learning (DL): These advanced computational techniques are becoming increasingly powerful for predicting bioactivity. nih.govrsc.orgplos.orgyoutube.com By training on large datasets of known compounds and their biological activities, ML models can learn complex structure-activity relationships. nih.govplos.org These models can be used to screen virtual libraries of compounds, identify potential new targets for existing molecules, and even fill in gaps in sparse experimental data to generate more accurate predictions. plos.orgyoutube.com The accuracy of these predictive models is a key area of ongoing research, with a focus on data quality, model reproducibility, and the development of best practices. rsc.org

Novel Therapeutic Applications and Target Identification

While pyrrolopyrimidines are well-established as kinase inhibitors, ongoing research is uncovering novel therapeutic applications and identifying new molecular targets. nih.govresearchgate.netekb.eg The versatility of the scaffold allows for its adaptation to a wide range of biological targets, extending its potential beyond oncology. ontosight.aiontosight.ai

Targeting Cancer Metabolism: A promising strategy involves targeting metabolic pathways that are essential for cancer cell growth. Novel pyrrolo[3,2-d]pyrimidine compounds have been designed to inhibit enzymes in both mitochondrial and cytosolic one-carbon metabolism, including serine hydroxymethyltransferase (SHMT) 2 and glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase). nih.govnih.gov This multi-targeted approach has shown broad-spectrum antitumor efficacy in preclinical models, representing an exciting new direction for cancer therapy. nih.gov

Overcoming Drug Resistance: The pyrrolo[3,2-d]pyrimidine scaffold has been shown to inhibit Multi-drug Resistance-Associated Protein 1 (MRP1), a transporter protein that pumps chemotherapy drugs out of cancer cells, leading to resistance. mdpi.com Developing inhibitors of MRP1 could restore the effectiveness of existing anticancer agents. Furthermore, some derivatives are being investigated as potential DNA alkylators, a mechanism distinct from kinase inhibition. mdpi.com

Expanding Kinase Inhibition Profiles: Research continues to identify new kinase targets for this scaffold. Derivatives have been developed as dual inhibitors of HER2/EGFR for breast cancer, inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2) for Parkinson's disease, and inhibitors of Colony-Stimulating Factor 1 Receptor (CSF1R) for inflammatory diseases and cancer. researchgate.netacs.orgmdpi.com

Antiviral and Antibacterial Agents: The structural similarity to purines makes the pyrrolopyrimidine nucleus a candidate for developing antiviral and antibacterial agents. ontosight.aiauctoresonline.org Research has explored their potential to inhibit viral replication or interfere with essential bacterial pathways. ontosight.aiauctoresonline.org

Table 2: Novel Therapeutic Targets for Pyrrolo[3,2-d]pyrimidine Derivatives

Target Class Specific Target(s) Therapeutic Application Key Findings
Metabolic Enzymes SHMT1, SHMT2, GARFTase Cancer Multi-targeted inhibitors show broad-spectrum antitumor efficacy in pancreatic, lung, and colon cancer models. nih.govnih.gov
ABC Transporters MRP1 Cancer (Drug Resistance) N5-substituted derivatives show potential to inhibit MRP1, an active efflux pump responsible for multidrug resistance. mdpi.com
Receptor Tyrosine Kinases HER2/EGFR, CSF1R Cancer, Inflammatory Diseases Potent dual HER2/EGFR inhibitors and selective CSF1R inhibitors have been developed. researchgate.netmdpi.com
Non-Receptor Tyrosine Kinases LRRK2 Parkinson's Disease Fragment-derived pyrrolo[2,3-d]pyrimidines have been optimized into potent and selective LRRK2 inhibitors. acs.org
DNA/RNA Not specified Cancer COMPARE analysis suggests some derivatives may act as DNA or RNA alkylators or groove binders. mdpi.com

Strategies for Addressing Discrepancies in Biological Activity Data

A significant challenge in drug discovery is the frequent discrepancy in biological activity data for the same or similar compounds across different studies. This can arise from various factors, including differences in assay conditions, experimental protocols, and even the purity and identity of the chemical matter itself. acs.orggithub.ioharvard.edu Addressing these inconsistencies is crucial for making reliable decisions and building accurate predictive models.

Future strategies to tackle this issue include:

Systematic and Comparative Data Analysis: Researchers are performing systematic comparisons of large-scale bioactivity datasets from different sources (e.g., biochemical assays vs. public databases like ChEMBL). acs.orgnih.gov This helps to identify biases in data curation and understand the limitations of different bioactivity measurement types (e.g., IC50, Ki, Kd). nih.gov

Integrated Modeling Approaches: To harmonize heterogeneous data, computational models are being developed. The KIBA (Kinase Inhibitor BioActivity) model, for instance, integrates IC50, Ki, and Kd values to produce a single, more reliable score, which can help pinpoint errors in public databases. nih.gov Deep learning-based imputation methods can also leverage relationships between different experimental endpoints to fill in sparse data matrices more accurately than conventional models. youtube.com

Ensuring Compound Integrity: A fundamental but sometimes overlooked issue is the structural integrity of the compounds being tested. There have been high-profile cases where commercial vendors have supplied incorrect isomers or structurally different molecules under the same name, leading to irreproducible results and "difficult to deconvolute data" in the literature. github.io A rigorous verification of compound identity and purity before biological testing is a critical, though often challenging, step.

Understanding Kinase Promiscuity: Many kinase inhibitors bind to multiple kinases, a phenomenon known as promiscuity. acs.orgacs.org Comprehensive profiling of inhibitors against large panels of kinases is necessary to understand their true selectivity. acs.org This helps to interpret experimental results more accurately and can reveal "promiscuity cliffs," where small structural changes lead to large differences in selectivity, providing valuable information for inhibitor design. acs.org

By focusing on these emerging areas, the scientific community can more effectively and efficiently unlock the full therapeutic potential of the this compound scaffold, paving the way for the next generation of targeted therapies.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 5H-Pyrrolo[3,2-d]pyrimidin-4-ol, and how do yields vary under different conditions?

  • Methodology :

  • Hydrogenolytic ring contraction : Starting from 6-methyl-5-phenylazopyrimidines, formylation with agents like tert-butoxybis(dimethylamino)methane (BBDM) generates pyrimido[5,4-c]pyridazines. Subsequent hydrogenation achieves ring contraction to 5H-pyrrolo[3,2-d]pyrimidines (yields: 70-82% after recrystallization) .
  • Condensation with amidines : Reacting amidines with aniline in methanol under reflux (7 hours) yields 4-substituted derivatives (e.g., 82% yield for 5-(4-methoxyphenyl)-4-(phenylamino)-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile) .
  • Table 1 : Synthetic Route Comparison
MethodStarting MaterialKey ReagentYield (%)Reference
Hydrogenolytic contraction6-Methyl-5-phenylazopyrimidineBBDM70-82
Amidine condensationAmidines + anilineMethanol reflux82

Q. How can spectroscopic techniques resolve structural ambiguities in this compound derivatives?

  • Methodology :

  • NMR analysis : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns. For example, the hydroxyl proton at C4 appears as a broad singlet (~δ 10.5 ppm), while aromatic protons in the pyrrole ring resonate between δ 7.2–8.1 ppm .
  • Mass spectrometry : High-resolution MS (HRMS) identifies halogenated derivatives (e.g., 7-bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine shows [M+H]+ at m/z 261.92) .

Advanced Research Questions

Q. How do electronic effects influence nucleophilic aromatic substitution (SNAr) in halogenated this compound derivatives?

  • Methodology :

  • Kinetic studies : Monitor reaction rates of 4-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine with amines (e.g., morpholine) in DMF at 60°C. Electron-withdrawing groups (e.g., -I) at C7 increase SNAr reactivity at C4 due to enhanced electrophilicity .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) predict charge distribution; C4 exhibits higher positive charge density (~+0.35 e) in 7-iodo derivatives compared to non-halogenated analogs .

Q. What strategies mitigate data contradictions in biological activity assays for TLR7 agonist derivatives of this compound?

  • Methodology :

  • Crystallographic validation : Resolve polymorphic forms (e.g., crystalline Form A of 2-butoxy-7-(4-(pyrrolidin-1-ylmethyl)-benzyl)-5H-pyrrolo[3,2-d]pyrimidin-4-amine) to confirm structure-activity relationships .
  • Dose-response normalization : Use in vitro TLR7 activation assays (HEK-Blue hTLR7 cells) with IC50 values adjusted for solubility limits (e.g., DMSO concentration ≤0.1%) to reduce false negatives .

Q. How can computational tools predict metabolic stability of this compound-based inhibitors?

  • Methodology :

  • ADMET profiling : Apply ACD/Labs Percepta Platform to calculate logP (e.g., 2.1 for 5-(1-methyl-1H-pyrazol-4-yl)-4-morpholino-7H-pyrrolo[2,3-d]pyrimidine) and cytochrome P450 inhibition risks .
  • MD simulations : Analyze binding stability of 4-amino-7-(3-thienylmethyl)-4H-pyrrolo[3,2-d]pyrimidin-2-amine (PDB: A1IZ9) with target kinases (e.g., JAK2) over 100 ns trajectories .

Data Contradiction Analysis

Q. Why do conflicting reports exist on the antitumor efficacy of this compound derivatives?

  • Resolution framework :

  • Tumor model specificity : Derivatives like Forodesine Hydrochloride (7-ribosylated analog) show efficacy in T-cell malignancies (e.g., CTCL) but fail in solid tumors due to nucleoside transporter variability .
  • Metabolic stability : Compare plasma half-life (e.g., t₁/₂ = 2.1 hours for tubercidin 3',5'-cyclic phosphate vs. 8.5 hours for fluorinated analogs) using LC-MS/MS in murine models .

Methodological Recommendations

  • Synthetic optimization : Prioritize BBDM-mediated formylation over DMF-dimethyl acetal to avoid N-methylation side reactions .
  • Biological assays : Include negative controls with TLR7 knockout cells to isolate target-specific effects .

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